molecular formula C19H19NO3 B12922089 3-(6-Methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate

3-(6-Methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate

Cat. No.: B12922089
M. Wt: 309.4 g/mol
InChI Key: QWWPBQAKOYSTEQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(6-Methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with a suitable chromene derivative under acidic or basic conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

3-(6-methylpyridin-2-yl)propyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C19H19NO3/c1-14-6-4-8-17(20-14)9-5-11-22-19(21)16-12-15-7-2-3-10-18(15)23-13-16/h2-4,6-8,10,12H,5,9,11,13H2,1H3

InChI Key

QWWPBQAKOYSTEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCCOC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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